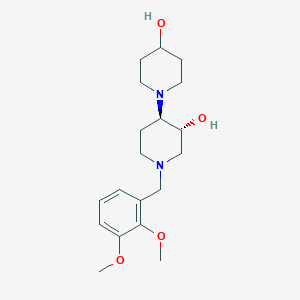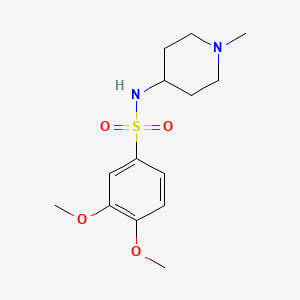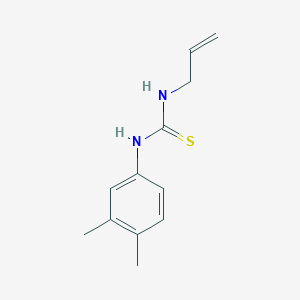![molecular formula C16H22N2O2S B4976233 N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)
N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has been found to be a promising compound for the treatment of various diseases and disorders. It has been extensively studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has also been found to exhibit anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of chronic pain conditions.
Mécanisme D'action
The mechanism of action of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide is not fully understood. However, it has been hypothesized that N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide acts as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, mood regulation, and immune responses. By blocking the sigma-1 receptor, N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammation. N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has also been found to reduce anxiety-like behavior and improve depressive-like behavior in animal models of anxiety and depression. Additionally, N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide is its high selectivity for the sigma-1 receptor. This makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, one limitation of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another area of interest is the investigation of the potential use of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide in the treatment of other diseases and disorders, such as cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanism of action of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide and its effects on various physiological processes.
Conclusion:
In conclusion, N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide, or N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide, is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it a valuable tool for studying various physiological and pathological processes. Further research is needed to fully understand the potential of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide and to develop more potent and selective sigma-1 receptor antagonists.
Méthodes De Synthèse
The synthesis of N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide involves the reaction of 4-bromo-1-butanol with 4-aminobenzoic acid to form 4-bromo-1-butyl-4-aminobenzoate. This intermediate is then reacted with cyclopentyl isothiocyanate to yield N-[(cyclopentylamino)carbonothioyl]-4-bromo-1-butylbenzamide. Finally, the bromine atom is replaced with a propoxy group through a palladium-catalyzed coupling reaction to yield N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide.
Propriétés
IUPAC Name |
N-(cyclopentylcarbamothioyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-2-11-20-14-9-7-12(8-10-14)15(19)18-16(21)17-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQKMLZVBWRAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4976153.png)


![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4976175.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4976186.png)
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4976191.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4976197.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)

